Cas no 899356-04-8 (1-3-(4-ethylbenzenesulfonyl)quinolin-4-ylpiperidine-4-carboxamide)

1-3-(4-Ethylbenzenesulfonyl)quinolin-4-ylpiperidine-4-carboxamide is a specialized organic compound featuring a quinoline core modified with a 4-ethylbenzenesulfonyl group and a piperidine-4-carboxamide moiety. This structure imparts unique physicochemical properties, making it a promising candidate for pharmaceutical and biochemical research. The sulfonyl and carboxamide functional groups enhance its potential as a scaffold for drug development, particularly in targeting enzyme inhibition or receptor modulation. Its well-defined molecular architecture allows for precise interactions in biological systems, while the ethyl substitution offers tunable lipophilicity. The compound’s synthetic versatility further supports its utility in medicinal chemistry applications, such as lead optimization and structure-activity relationship studies.
1-3-(4-ethylbenzenesulfonyl)quinolin-4-ylpiperidine-4-carboxamide structure
899356-04-8 structure
Product Name:1-3-(4-ethylbenzenesulfonyl)quinolin-4-ylpiperidine-4-carboxamide
CAS No:899356-04-8
MF:C23H25N3O3S
MW:423.527904272079
CID:5485771
PubChem ID:7470616
Update Time:2025-05-25

1-3-(4-ethylbenzenesulfonyl)quinolin-4-ylpiperidine-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 899356-04-8
    • 1-[3-(4-ethylphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxamide
    • 1-{3-[(4-ethylphenyl)sulfonyl]quinolin-4-yl}piperidine-4-carboxamide
    • SR-01000024856
    • F3062-0044
    • SR-01000024856-1
    • 1-[3-(4-ethylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide
    • AKOS001858688
    • 1-3-(4-ethylbenzenesulfonyl)quinolin-4-ylpiperidine-4-carboxamide
    • Inchi: 1S/C23H25N3O3S/c1-2-16-7-9-18(10-8-16)30(28,29)21-15-25-20-6-4-3-5-19(20)22(21)26-13-11-17(12-14-26)23(24)27/h3-10,15,17H,2,11-14H2,1H3,(H2,24,27)
    • InChI Key: VEBFGPTWYNLVDK-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(CC)=CC=1)(C1=CN=C2C=CC=CC2=C1N1CCC(C(N)=O)CC1)(=O)=O

Computed Properties

  • Exact Mass: 423.16166284g/mol
  • Monoisotopic Mass: 423.16166284g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 5
  • Complexity: 691
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 102Ų

1-3-(4-ethylbenzenesulfonyl)quinolin-4-ylpiperidine-4-carboxamide Pricemore >>

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Additional information on 1-3-(4-ethylbenzenesulfonyl)quinolin-4-ylpiperidine-4-carboxamide

Compound CAS No. 899356-04-8: 1-(3-(4-Ethylbenzenesulfonyl)quinolin-4-yl)piperidine-4-carboxamide

The compound with CAS No. 899356-04-8, known as 1-(3-(4-Ethylbenzenesulfonyl)quinolin-4-yl)piperidine-4-carboxamide, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structure and promising applications in drug development and material science.

The molecular structure of this compound is characterized by a quinoline ring system, which is a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring. The quinoline moiety is further substituted with a sulfonyl group attached to a 4-ethylbenzene moiety at the 3-position. This substitution pattern enhances the molecule's stability and bioavailability, making it an attractive candidate for pharmaceutical applications.

At the piperidine ring, which is connected to the quinoline system via an amide linkage, the nitrogen atom at position 4 is substituted with a carboxamide group. This functional group plays a crucial role in modulating the molecule's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The presence of the carboxamide group also facilitates potential interactions with biological targets, such as enzymes or receptors, making it a valuable component in drug design.

Recent studies have highlighted the importance of quinoline-based compounds in medicinal chemistry due to their ability to act as scaffolds for various bioactive molecules. For instance, quinoline derivatives have been explored as potential inhibitors of kinase enzymes, which are critical targets in cancer therapy. The sulfonyl group attached to the quinoline ring in this compound further enhances its inhibitory potential by increasing its lipophilicity and improving its binding affinity to target proteins.

In addition to its pharmacological applications, this compound has shown promise in materials science. The rigid structure of the quinoline ring and the electron-withdrawing sulfonyl group make this molecule suitable for use in organic electronics. Researchers have investigated its potential as an electron transport material in organic light-emitting diodes (OLEDs) and photovoltaic devices. The molecule's ability to facilitate charge transport while maintaining stability under operational conditions makes it a valuable candidate for next-generation electronic devices.

From a synthetic perspective, the preparation of this compound involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. The synthesis typically begins with the preparation of the quinoline derivative, followed by the introduction of the sulfonyl group through sulfonation or coupling reactions. The final step involves coupling the piperidine carboxamide moiety using peptide coupling reagents or other amide bond-forming techniques.

Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of such complex molecules. For example, the use of palladium-catalyzed cross-coupling reactions has been reported to streamline the synthesis process by reducing reaction steps and minimizing waste generation.

In terms of biological activity, this compound has been evaluated in vitro for its ability to inhibit key enzymes involved in inflammatory pathways. Initial assays have shown moderate inhibitory activity against cyclooxygenase (COX) enzymes, suggesting its potential as an anti-inflammatory agent. Further studies are underway to optimize its pharmacokinetic profile and assess its efficacy in animal models of inflammation.

The structural versatility of this compound also lends itself to combinatorial chemistry approaches, where libraries of related compounds can be generated by modifying substituents on both the quinoline and piperidine moieties. Such libraries can then be screened for desired biological activities, enabling rapid discovery of lead compounds for drug development.

In conclusion, CAS No. 899356-04-8 represents a sophisticated organic molecule with diverse applications across multiple disciplines. Its unique structure combines functional groups that enhance both its chemical stability and biological activity, making it a valuable asset in contemporary research efforts. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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